molecular formula C16H20N2O3S2 B12211560 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12211560
M. Wt: 352.5 g/mol
InChI Key: WLPBEPHDACUUEX-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a thioamide derivative in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has been investigated for its potential therapeutic effects. Its structure suggests that it may possess biological activity that could be beneficial in treating various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thieno[3,4-d][1,3]thiazole compounds exhibit selective cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens.

Case Study: Bacterial Inhibition

In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Photovoltaics

Research has focused on incorporating thiazole derivatives into organic photovoltaic devices. The compound's electronic properties enhance charge transport and improve the efficiency of solar cells.

Agricultural Chemistry

The potential use of this compound as a pesticide has been explored due to its bioactive properties.

Case Study: Pest Resistance

Field trials have indicated that formulations containing this compound can effectively control pest populations while being less harmful to non-target organisms compared to conventional pesticides.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing cell proliferation . Additionally, the compound can induce oxidative stress within cells, leading to apoptosis or programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide stands out due to its unique thiazole ring structure with a dioxido group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a diverse range of biological activities. This article synthesizes available research findings on its pharmacological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S2C_{15}H_{16}N_2O_2S_2, and its molecular weight is approximately 308.43 g/mol. The compound features a thieno-thiazole core, which is significant in conferring various biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The thiazole and thiazolidinone derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have documented their activity against Staphylococcus aureus and Escherichia coli , suggesting potential for development as antimicrobial agents .

2. Anticancer Properties

The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays using different cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) revealed that these compounds can induce cell death and inhibit proliferation. The mechanism is thought to involve apoptosis pathways influenced by the compound's interaction with cellular targets .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant free radical scavenging capabilities. For example, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that certain derivatives exhibit high inhibition percentages compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes:

  • Formation of the Thiazole Ring : This involves cyclization reactions using appropriate reagents.
  • Introduction of the Benzyl Group : Benzylamine may be reacted with thiosemicarbazones to introduce the benzyl moiety.
  • Amidation : The final step usually involves converting the intermediate into the butanamide derivative through amidation reactions.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of a thiazole derivative on DU145 cells. The compound induced apoptosis and reduced cell viability significantly at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

A comparative study assessed various thiazole derivatives against clinical isolates of bacteria. Results showed that compounds with a benzyl substitution exhibited enhanced activity against resistant strains of bacteria compared to their unsubstituted analogs .

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide

InChI

InChI=1S/C16H20N2O3S2/c1-2-6-15(19)17-16-18(9-12-7-4-3-5-8-12)13-10-23(20,21)11-14(13)22-16/h3-5,7-8,13-14H,2,6,9-11H2,1H3

InChI Key

WLPBEPHDACUUEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3

Origin of Product

United States

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